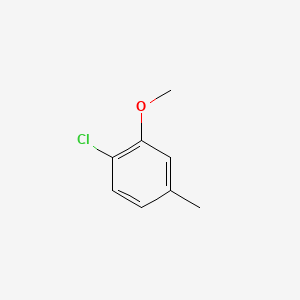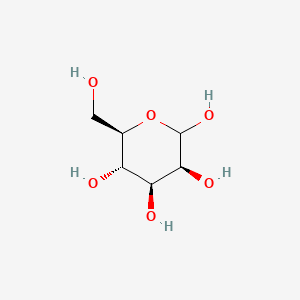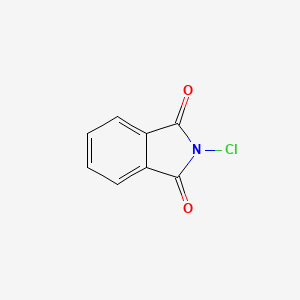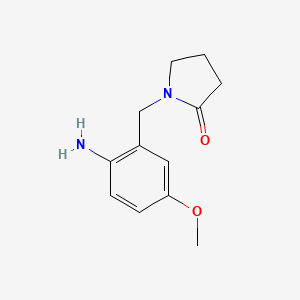
3-Methyl-9H-fluorene
Descripción general
Descripción
3-Methyl-9H-fluorene is an organic compound with the molecular formula C14H12 . It is also known by other names such as 3-Methylfluorene .
Synthesis Analysis
The synthesis of fluorene derivatives, which would include 3-Methyl-9H-fluorene, can be achieved through various methods. One such method involves a Pd(0)-catalyzed cross-coupling reaction of 1,1-diboronates with 2,2′-dibromobiphenyls . Another method involves the use of a single SNS ligand derived nickel complex for the selective synthesis of both alkylated and alkenylated fluorenes .Molecular Structure Analysis
The molecular structure of 3-Methyl-9H-fluorene consists of a fluorene core with a methyl group attached. The fluorene core is composed of two benzene rings fused with a central five-membered ring .Physical And Chemical Properties Analysis
3-Methyl-9H-fluorene has a molecular weight of 180.2451 . It is likely to share similar physical and chemical properties with fluorene, which is a white crystalline solid, nearly insoluble in water but soluble in many organic solvents .Aplicaciones Científicas De Investigación
Organic Synthesis and Functionalization
3-Methyl-9H-fluorene is utilized in organic synthesis, particularly in the functionalization of Csp3–H bonds. This process is crucial for creating complex molecules from simpler ones. A strategic approach for this functionalization involves acceptorless dehydrogenation and borrowing hydrogen methods, which can lead to the selective synthesis of both alkylated and alkenylated fluorenes .
Material Science
In material science, 3-Methyl-9H-fluorene’s structure is valuable for studying the properties of organic semiconductors. Its molecular framework is often used in the design of new materials with potential applications in electronics and photonics .
Pharmaceutical Research
This compound serves as an intermediate in the synthesis of pharmaceuticals. For example, it has been employed in the synthesis of antimalarial drug analogues like benflumetol, showcasing its role in creating life-saving medications .
Analytical Chemistry
The mass spectrum of 3-Methyl-9H-fluorene is studied in analytical chemistry to understand its fragmentation pattern under electron ionization. This information is essential for identifying and quantifying this compound in various mixtures .
Catalysis
3-Methyl-9H-fluorene is involved in catalysis research. It acts as a substrate in nickel-catalyzed reactions, which are part of a broader study on improving catalytic efficiency and selectivity for organic transformations .
Environmental Studies
Research into the metabolism of 3-Methyl-9H-fluorene by liver microsomes can provide insights into how environmental pollutants are processed by living organisms. This is crucial for assessing the environmental impact and toxicity of such compounds .
Safety and Hazards
3-Methyl-9H-fluorene may pose certain hazards. It is classified as Acute toxicity, Oral (Category 4), H302, and poses hazards to aquatic life with long-lasting effects . It is advised to handle it in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .
Mecanismo De Acción
Target of Action
The primary targets of 3-Methyl-9H-fluorene are currently unknown. This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon . .
Biochemical Pathways
Some fluorene derivatives are known to be involved in various biochemical pathways
Pharmacokinetics
The compound’s molecular weight is 180.2451 , which may influence its absorption and distribution.
Propiedades
IUPAC Name |
3-methyl-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-10-6-7-12-9-11-4-2-3-5-13(11)14(12)8-10/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSRMRNALQEEEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC3=CC=CC=C32)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179888 | |
| Record name | 3-Methyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-9H-fluorene | |
CAS RN |
2523-39-9 | |
| Record name | 3-Methylfluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2523-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylfluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002523399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-9H-fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLFLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99NMR4IN4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1359873.png)
![2-[(5-{[(3-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1359874.png)

![Methyl 3-[(2-methoxyethyl)(methyl)amino]propanoate](/img/structure/B1359878.png)

![4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde](/img/structure/B1359880.png)